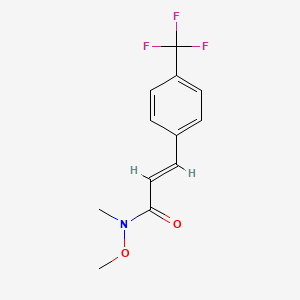

(E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

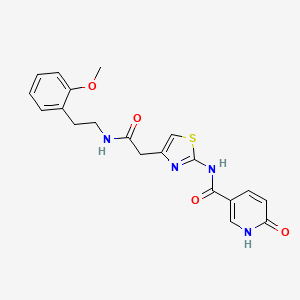

“(E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide” is a derivative of cinnamamides . Cinnamamides are known for their anti-inflammatory and analgesic activity . They are synthesized from methyl cinnamates and phenylethylamines .

Synthesis Analysis

The synthesis of cinnamamides, including “(E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide”, can be achieved through a highly efficient method involving methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this new method have been studied . The maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Chemical Reactions Analysis

Trifluoromethyl-containing compounds, such as “(E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide”, have seen enormous growth in their incorporation into organic motifs . This is due to the unique properties of the trifluoromethyl group, which is strongly electron-withdrawing .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

A series of anilides of 3-(trifluoromethyl)cinnamic acid and 4-(trifluoromethyl)cinnamic acid, including (2E)-N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide, were tested against reference strains Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212 and resistant clinical isolates of methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE) .

Anti-Mycobacterial Activity

The same series of compounds were evaluated in vitro against Mycobacterium smegmatis ATCC 700084 and M. marinum CAMP 5644 .

Inhibition of Respiration

It was hypothesized that a possible mechanism of action of these compounds could be inhibition of respiration .

Synthesis and Characterization

The compounds were prepared by microwave-assisted synthesis . The physical and chemical properties of the compounds, such as their molecular weight, IUPAC name, InChI code, and purity, were characterized .

Safety Information

Safety information, including hazard codes and precautionary statements, is available for these compounds .

Commercial Availability

These compounds are commercially available and can be purchased from suppliers such as Key Organics and Sigma-Aldrich .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of this compound are certain strains of bacteria, including Staphylococcus aureus and Enterococcus faecalis . These bacteria are known to cause a variety of infections in humans, and the compound’s action against them suggests potential use as an antimicrobial agent .

Mode of Action

It has been observed to exhibit antimicrobial activity against the aforementioned bacterial strains . This suggests that the compound may interact with specific proteins or enzymes within these bacteria, disrupting their normal function and inhibiting their growth or survival .

Biochemical Pathways

Given its antimicrobial activity, it may interfere with essential biochemical processes such as cell wall synthesis, protein synthesis, or DNA replication

Result of Action

The compound has demonstrated antistaphylococcal and anti-enterococcal activity, suggesting that it can inhibit the growth or survival of these bacteria . This could potentially lead to the resolution of bacterial infections in a clinical setting .

Eigenschaften

IUPAC Name |

(E)-N-methoxy-N-methyl-3-[4-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO2/c1-16(18-2)11(17)8-5-9-3-6-10(7-4-9)12(13,14)15/h3-8H,1-2H3/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGABPIILKDEOG-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C=CC1=CC=C(C=C1)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)/C=C/C1=CC=C(C=C1)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-Methoxy-N-methyl-4-(trifluoromethyl)cinnamamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate](/img/structure/B2753314.png)

![4-Aminothieno[2,3-d]pyrimidine-2-thiol](/img/structure/B2753319.png)

![(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2753323.png)